molecular formula C11H16ClFN2 B14779438 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride

1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride

Cat. No.: B14779438
M. Wt: 230.71 g/mol
InChI Key: YPAODUDIVNLQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine hydrochloride is a fluorinated pyrrolidine derivative with a benzyl substituent at the 3-fluorophenyl position. The fluorine atom at the phenyl ring’s meta-position enhances lipophilicity and metabolic stability, while the pyrrolidin-3-amine scaffold provides a basic nitrogen for salt formation, improving aqueous solubility when converted to the hydrochloride salt .

Properties

Molecular Formula

C11H16ClFN2

Molecular Weight

230.71 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;/h1-3,6,11H,4-5,7-8,13H2;1H

InChI Key

YPAODUDIVNLQHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrrolidin-3-one

Pyrrolidin-3-one undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) as the reducing agent. This method, adapted from analogous protocols in heterocyclic amine synthesis, proceeds as follows:

  • Reagents : Pyrrolidin-3-one (1.0 eq), ammonium acetate (2.5 eq), NaBH3CN (1.2 eq), methanol (solvent).
  • Conditions : Stirring at 25°C for 12–16 hours under nitrogen atmosphere.
  • Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and solvent evaporation.
  • Yield : 68–72% (isolated as a colorless oil).

Lactam Reduction

An alternative route involves the reduction of pyrrolidin-3-one’s lactam precursor (e.g., 3-hydroxypyrrolidin-2-one) using sodium borohydride (NaBH4) in diglyme with sulfuric acid catalysis:

  • Reagents : 3-Hydroxypyrrolidin-2-one (1.0 eq), NaBH4 (4.0 eq), diglyme (solvent), H2SO4 (catalyst).
  • Conditions : Heating at 80°C for 12 hours.
  • Workup : Quenching with ice-cold water, extraction with ethyl acetate, and crystallization.
  • Yield : 44% over four steps.

The introduction of the 3-fluorophenylmethyl group to pyrrolidin-3-amine occurs via nucleophilic substitution, leveraging the amine’s lone pair for benzylation:

Alkylation Protocol

  • Reagents : Pyrrolidin-3-amine (1.0 eq), 3-fluorobenzyl chloride (1.1 eq), potassium carbonate (K2CO3, 2.0 eq), ethanol (solvent).
  • Conditions : Reflux at 80°C for 18–24 hours.
  • Workup : Filtration to remove K2CO3, solvent evaporation under reduced pressure, and purification via recrystallization (ethanol/water).
  • Yield : 85–90%.

Solvent and Base Optimization

Comparative studies indicate that polar aprotic solvents (e.g., tetrahydrofuran) and stronger bases (e.g., NaOH) marginally improve reaction rates but compromise yield due to side reactions (e.g., over-alkylation). Ethanol with K2CO3 remains the optimal combination for industrial scalability.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for enhanced stability and bioavailability:

  • Reagents : 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine (free base, 1.0 eq), hydrochloric acid (HCl, 1.1 eq in ethanol).
  • Conditions : Dropwise addition of HCl to a stirred ethanol solution at 0–5°C, followed by stirring for 1 hour.
  • Workup : Filtration, washing with cold ethanol, and vacuum drying.
  • Yield : 95–98% (white crystalline solid).

Analytical Data and Quality Control

Physical Properties

Property Value
Molecular Formula C₁₁H₁₆ClFN₂
Molecular Weight 246.71 g/mol
Melting Point 142–145°C
Solubility Freely soluble in water, ethanol

Purity Assessment

  • HPLC Analysis : >99.5% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Chiral Purity : >99% ee (Chiralpak AD-H column, hexane/isopropanol).

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine hydrochloride and its analogs:

Compound Name (CAS No.) Substituent(s) on Aromatic Ring Salt Form Molecular Weight Key Differences vs. Target Compound
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine hydrochloride (Target) 3-Fluorophenyl Hydrochloride 228.68 (calc.) Reference compound.
1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride (347194-15-4) 2-Chlorophenyl Dihydrochloride 292.20 Chlorine substitution at ortho-position; dihydrochloride salt increases solubility.
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride (1233860-34-8) 5-Nitro-pyridin-2-yl Hydrochloride 244.68 Pyridine ring instead of benzene; nitro group enhances electron-withdrawing effects.
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride (1233860-39-3) 3-Fluoro-2-nitrophenyl Hydrochloride ~283.71 (calc.) Nitro group at ortho-position; R-configuration may alter stereoselective binding.
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride (1286208-00-1) 2-Fluoro-6-nitrophenyl Hydrochloride 261.68 Nitro at para-position; S-configuration could influence pharmacokinetics.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (1282230-08-3) 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Free base 275.66 Pyridine ring with Cl and CF₃ groups; increased steric bulk and lipophilicity.

Detailed Research Findings

Structural and Physicochemical Impacts

  • Substituent Position and Electronic Effects: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability. Pyridine-based analogs (e.g., CAS 1233860-34-8) introduce a heteroatom, which may facilitate hydrogen bonding with biological targets compared to the purely hydrophobic benzene ring in the target compound .
  • Salt Form and Solubility: Dihydrochloride salts (e.g., CAS 347194-15-4) generally exhibit higher aqueous solubility than mono-hydrochloride forms, which could be advantageous for intravenous formulations .

Pharmacological Implications

  • Stereochemistry : The R- and S-configurations in nitrophenyl derivatives (e.g., CAS 1233859-97-6 vs. 1286208-00-1) may lead to divergent interactions with chiral targets, such as G protein-coupled receptors or enzymes .

Q & A

What are the recommended analytical methods for assessing the purity of 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine hydrochloride in synthetic batches?

Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity assessment. Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) with a mobile phase of acetonitrile:water (70:30, v/v) containing 0.1% trifluoroacetic acid. Retention time and peak symmetry should be validated against a certified reference standard. Purity thresholds ≥98% are typical for pharmacological studies, as seen in analogous fluorinated arylcyclohexylamines . For structural confirmation, combine with LC-MS or NMR spectroscopy to resolve isomeric impurities or residual solvents.

How can researchers design in vivo studies to evaluate the pharmacological effects of this compound, considering dose-response relationships?

Answer:
Adopt a between-subjects design to minimize intra-animal variability. For behavioral assays (e.g., discriminative stimulus effects in rats), use escalating doses (e.g., 0.1–10 mg/kg, i.p.) with a saline control group. Include positive controls (e.g., PCP for NMDA receptor antagonism) and measure latency, duration, and magnitude of effects at 15-minute intervals post-administration . Power analysis should determine cohort size (n ≥ 8/group) to ensure statistical robustness. Terminal blood/tissue sampling can correlate plasma concentrations with observed effects .

What strategies resolve discrepancies between in vitro binding affinity data and in vivo efficacy results for this compound?

Answer:
Discrepancies often arise from metabolic instability, poor blood-brain barrier penetration, or off-target effects. To address this:

  • Perform metabolic stability assays (e.g., liver microsomes) to identify rapid degradation .
  • Use brain homogenate binding assays to confirm target engagement in relevant tissues .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .
    If in vitro activity persists without in vivo efficacy, consider structural analogs with enhanced lipophilicity (e.g., logP optimization via Fluorine substitution) .

How can synthetic routes for 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine hydrochloride be optimized for scalability?

Answer:
Key steps include:

  • Reductive amination : React 3-fluorobenzaldehyde with pyrrolidin-3-amine under H₂ (1 atm) using NaBH₃CN as a catalyst. Monitor pH (6–7) to minimize side reactions .
  • Salt formation : Precipitate the hydrochloride salt with HCl gas in anhydrous diethyl ether.
  • Purification : Use recrystallization from ethanol/water (80:20) to achieve ≥99% purity. Track yield and impurity profiles via TLC (silica gel, CH₂Cl₂:MeOH 9:1) .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : N95 respirator, nitrile gloves, and chemical goggles .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride aerosols.
  • Waste disposal : Segregate halogenated waste in labeled containers for incineration by licensed facilities .
  • Emergency response : Neutralize spills with sodium bicarbonate and adsorb with vermiculite.

How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s selectivity for neurotransmitter receptors?

Answer:
The 3-fluorophenyl group enhances lipophilicity (logP ~2.5), improving CNS penetration. Fluorine’s electronegativity increases binding affinity for σ receptors while reducing off-target activity at muscarinic receptors. Compare with non-fluorinated analogs using radioligand displacement assays (e.g., [³H]DTG for σ-1 receptors). SAR studies show that para- or ortho-fluorine substitutions reduce potency by 10-fold, highlighting the meta-position’s critical role .

What experimental controls are essential in cell-based assays studying this compound’s cytotoxicity?

Answer:

  • Negative controls : Vehicle-only treatment (e.g., DMSO ≤0.1%).
  • Positive controls : Staurosporine (1 µM) for apoptosis induction.
  • Pharmacological controls : Co-treatment with receptor antagonists (e.g., BD-1063 for σ-1 receptors) to confirm mechanism.
  • Technical replicates : n ≥ 3 per condition, with ATP-based viability assays (CellTiter-Glo®) to quantify IC₅₀ values .

How can researchers validate the compound’s stability under long-term storage conditions?

Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months. Analyze degradation products monthly via HPLC.
  • Light sensitivity : Protect from UV exposure using amber vials; assess photodegradation under ICH Q1B guidelines.
  • Recommended storage : Desiccated at -20°C in airtight containers. Stability data for analogous hydrochlorides show <2% degradation over 24 months under these conditions .

What computational methods predict the compound’s bioavailability and toxicity profile?

Answer:

  • Lipinski’s Rule of Five : Verify MW <500, logP <5, H-bond donors ≤5, acceptors ≤10 .
  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate CYP450 inhibition, hERG liability, and Ames test mutagenicity.
  • Molecular docking : Simulate binding to σ-1 receptors (PDB: 5HK1) using AutoDock Vina to prioritize analogs with lower free energy (ΔG ≤ -8 kcal/mol) .

How should researchers address batch-to-batch variability in pharmacological assays?

Answer:

  • Quality control : Certify each batch via NMR (¹H/¹³C), HRMS, and elemental analysis.
  • Bioactivity normalization : Express results as % of reference standard activity (e.g., commercial σ-1 agonist).
  • Blinded testing : Assign random codes to batches to eliminate observer bias during data collection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.